Reactivity Differential: Aryl Iodide vs. Aryl Bromide in Palladium-Catalyzed Direct Arylation
The 2-iodo moiety in 4-Bromo-2-iodo-1H-indole undergoes oxidative addition with Pd(0) catalysts at a rate substantially faster than the 4-bromo moiety, enabling precise chemoselective coupling. A kinetic study of competing aryl halides under ligand-free catalytic conditions demonstrated that reactive aryl iodides are consumed completely before significant activation of aryl bromides occurs [1]. This differential reactivity is absent in symmetrical dihalogenated indoles (e.g., 5,6-dibromoindole) or monohalogenated analogs.
| Evidence Dimension | Relative rate of oxidative addition |
|---|---|
| Target Compound Data | C2–I bond: rapid consumption (complete before Br activation) |
| Comparator Or Baseline | C4–Br bond: slow consumption (activated only after I depletion) |
| Quantified Difference | Qualitative observation of sequential reactivity; iodine activation precedes bromine activation |
| Conditions | Ligand-free Pd catalysis; direct arylation of indole C–H bond; competition experiments |
Why This Matters
This sequential reactivity profile enables programmable, stepwise diversification of the indole scaffold in complex molecule synthesis, a capability not offered by monohalogenated or symmetrically dihalogenated indoles.
- [1] Larina, E.V., Yarosh, E.V., Lagoda, N.A., Kurokhtina, A.A., & Schmidt, A.F. (2019). A Kinetic Study of the Step of Aryl Halide Activation in a Direct Arylation Reaction of Indole under Real Catalysis Conditions. Kinetics and Catalysis, 60(3), 337–342. View Source
